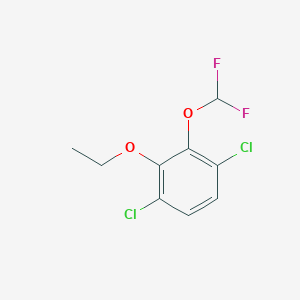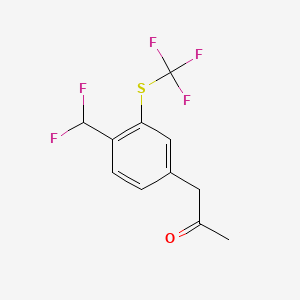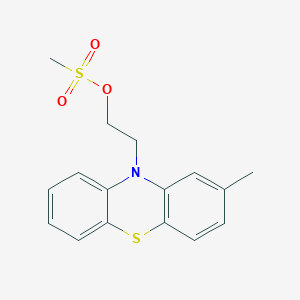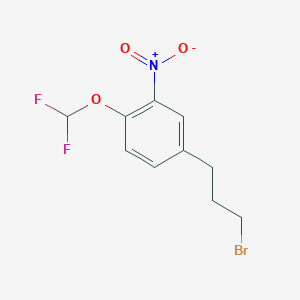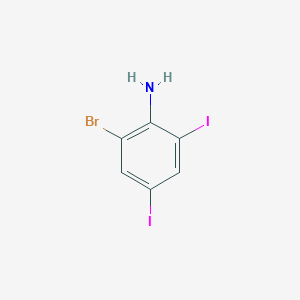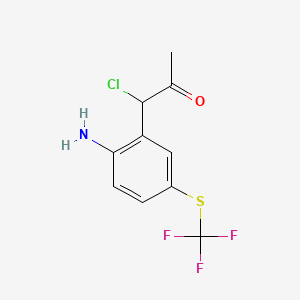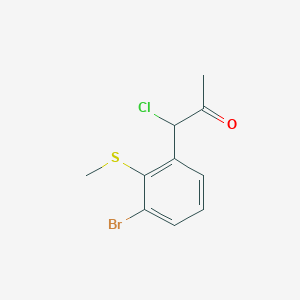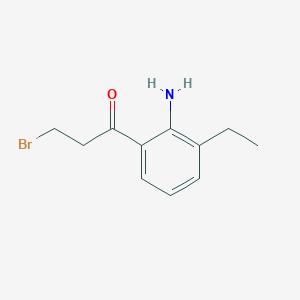
1-(2-Amino-3-ethylphenyl)-3-bromopropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-3-ethylphenyl)-3-bromopropan-1-one is an organic compound with the molecular formula C11H14BrNO It is a brominated derivative of a phenylpropanone, featuring an amino group and an ethyl substituent on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-ethylphenyl)-3-bromopropan-1-one typically involves a multi-step process:
Nitration: The starting material, 2-ethylphenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
1-(2-Amino-3-ethylphenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The bromine atom can be replaced by a hydrogen atom through reduction.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields a nitro compound, while substitution of the bromine atom can produce a variety of derivatives.
科学的研究の応用
1-(2-Amino-3-ethylphenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Amino-3-ethylphenyl)-3-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
1-(2-Amino-3-methylphenyl)-3-bromopropan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Amino-3-ethylphenyl)-2-bromopropan-1-one: Bromine atom is located on the second carbon of the propanone side chain.
1-(2-Amino-3-ethylphenyl)-3-chloropropan-1-one: Chlorine atom instead of bromine.
Uniqueness
1-(2-Amino-3-ethylphenyl)-3-bromopropan-1-one is unique due to the specific positioning of the amino, ethyl, and bromine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
特性
分子式 |
C11H14BrNO |
|---|---|
分子量 |
256.14 g/mol |
IUPAC名 |
1-(2-amino-3-ethylphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C11H14BrNO/c1-2-8-4-3-5-9(11(8)13)10(14)6-7-12/h3-5H,2,6-7,13H2,1H3 |
InChIキー |
QTPZWNJIVBKKDM-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)C(=O)CCBr)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


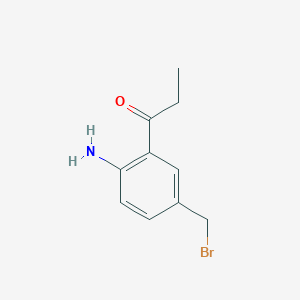
![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14056874.png)
![(6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline](/img/structure/B14056879.png)
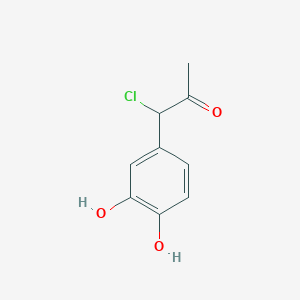
![4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine](/img/structure/B14056885.png)
